molecular formula C10H25Cl2N3 B1389615 Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride CAS No. 1185301-21-6

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride

Cat. No.: B1389615
CAS No.: 1185301-21-6
M. Wt: 258.23 g/mol
InChI Key: KKHCPKCGJNUJEO-UHFFFAOYSA-N
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Description

Molecular Composition and Structural Elucidation

The molecular architecture of this compound is fundamentally characterized by its tripartite structural organization consisting of a central piperazine ring, an ethylene linker, and a terminal diethylamine moiety. The free base form of this compound possesses the molecular formula C₁₀H₂₃N₃, while the dihydrochloride salt exhibits the formula C₁₀H₂₅Cl₂N₃. The molecular weight of the dihydrochloride salt is precisely 258.23 grams per mole, reflecting the addition of two hydrochloric acid molecules to the basic nitrogen centers within the structure.

The piperazine component serves as the structural core, exhibiting a six-membered saturated heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions. This ring system adopts a chair conformation analogous to cyclohexane, with the nitrogen atoms maintaining sp³ hybridization states. The piperazine ring connects to the diethylamine terminus through a two-carbon ethylene bridge, specifically at the N1 position of the piperazine moiety. The diethylamine functionality consists of a tertiary nitrogen center bearing two ethyl substituents, contributing significantly to the compound's basicity and solubility characteristics.

Structural analysis reveals that the compound contains three nitrogen atoms, each capable of protonation under acidic conditions, though only two typically participate in salt formation with hydrochloric acid to yield the stable dihydrochloride form. The canonical Simplified Molecular Input Line Entry System representation for the dihydrochloride salt is expressed as "CCN(CC)CCN1CCNCC1.Cl.Cl", clearly illustrating the connectivity pattern between the various structural components.

Systematic IUPAC Nomenclature and Common Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for naming complex organic molecules containing multiple functional groups. The preferred IUPAC designation for the free base is N,N-diethyl-2-piperazin-1-ylethanamine, which systematically describes the structural arrangement by identifying the diethylamine substitution pattern and the ethylene linkage to the piperazine ring. For the dihydrochloride salt form, the complete systematic name becomes N,N-diethyl-2-piperazin-1-ylethanamine dihydrochloride, explicitly indicating the presence of two hydrochloric acid molecules in the crystalline structure.

The compound is recognized under several alternative nomenclature systems and common synonyms that reflect different naming conventions and historical designations. Among the most frequently encountered synonyms are 1-[2-(diethylamino)ethyl]piperazine, which emphasizes the piperazine core with the diethylaminoethyl substituent. Another widely used designation is diethyl(2-piperazinylethyl)amine, which highlights the diethylamine functionality with its piperazinylethyl attachment. The compound may also be referenced as 4-[2-(diethylamino)ethyl]piperazine, employing the alternative numbering system for the piperazine ring positions.

Additional synonyms include 1-(2-Diethylamino-ethyl)-piperazine, reflecting Germanic nomenclature influences, and various database-specific identifiers such as the PubChem Compound Identifier 2736105 for the free base form. The Chemical Abstracts Service maintains separate registry numbers for the different salt forms, with 4038-92-0 assigned to the free base and 1185301-21-6 designated for the dihydrochloride salt. These multiple nomenclature variants facilitate cross-referencing across different chemical databases and literature sources while maintaining unambiguous compound identification.

Crystallographic Data and Conformational Analysis

The crystallographic properties of this compound reflect the complex intermolecular interactions governing its solid-state organization. The dihydrochloride salt formation significantly influences the compound's crystal packing behavior through the establishment of extensive hydrogen bonding networks involving the protonated nitrogen centers and chloride counterions. The enhanced water solubility observed for the dihydrochloride form compared to the free base directly correlates with these ionic interactions and the resulting crystal lattice stabilization.

Conformational analysis of the compound reveals multiple accessible molecular geometries arising from rotational freedom around the ethylene bridge connecting the piperazine and diethylamine components. The piperazine ring maintains its characteristic chair conformation, with the N1-substituted ethylene chain adopting preferentially equatorial orientations to minimize steric interactions. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the solution-phase conformational behavior, revealing rapid interconversion between different rotational isomers at ambient temperatures.

The physical properties data summarized in Table 1 demonstrate the impact of salt formation on the compound's characteristics. The dihydrochloride salt exhibits substantially improved thermal stability and crystallinity compared to the free base, with the ionic nature of the salt contributing to elevated melting points and reduced volatility. The density of the free base has been determined as 0.906 grams per cubic centimeter, while the refractive index measures 1.469, indicating moderate optical density. The boiling point of the free base occurs at 245.3 degrees Celsius under standard atmospheric pressure, with a flash point of 93.4 degrees Celsius, parameters that are significantly altered in the salt form due to the ionic character and associated lattice energies.

Parameter Free Base Value Dihydrochloride Salt Value Reference
Molecular Weight 185.31 g/mol 258.23 g/mol
Density 0.906 g/cm³ Not determined
Boiling Point 245.3°C Decomposition
Flash Point 93.4°C Not applicable
Refractive Index 1.469 Not determined
Water Solubility Limited High

Properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.2ClH/c1-3-12(4-2)9-10-13-7-5-11-6-8-13;;/h11H,3-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHCPKCGJNUJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Table: Reaction Parameters

Parameter Value Source
Temperature 20–30°C
Solvent Water/methylene dichloride
Base 30% NaOH
Yield (Theoretical) ~70–86%

Reductive Amination Approach

Inspired by piperazine conjugate synthesis, this method employs NaBH(OAc)₃ to reduce imine intermediates:

  • Steps :
    • Form an imine by reacting diethylamine with a ketone/aldehyde-containing piperazine precursor.
    • Reduce the imine to the amine using NaBH(OAc)₃.
  • Advantages : Mild conditions (room temperature) and high selectivity.

Example Protocol

  • Reagents : 2-(piperazin-1-yl)ethanamine, diethyl ketone, NaBH(OAc)₃, acetic acid.
  • Conditions : Solvent: dichloromethane; time: 12 hours.

Halogenation-Cyclization Strategy

Adapted from diethanolamine-based piperazine synthesis, this route involves:

  • Halogenation : Diethylamine reacts with sulfur oxychloride to form a chloroethyl intermediate.
  • Cyclization : The intermediate undergoes ring closure in the presence of diglycolamine.

Critical Observations

  • Challenges : Requires precise temperature control (<50°C) to avoid side reactions.
  • Yield Optimization : Recrystallization and solvent recovery improve purity.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance yield and safety:

  • Key Features :
    • Automated temperature/pH control.
    • Reduced exposure to toxic intermediates (e.g., chloroethyl compounds).

Comparative Analysis of Methods

Method Yield Range Toxicity Concerns Scalability
Nucleophilic Substitution 70–86% Moderate (chloroethyl intermediates) High
Reductive Amination 50–75% Low Moderate
Halogenation-Cyclization 80–90% High (SOCl₂ use) Limited

Key Research Findings

  • Efficiency : The nucleophilic substitution route offers the highest scalability but requires stringent safety protocols for chloroethyl intermediates.
  • Innovation : Reductive amination avoids halogenated reagents, aligning with green chemistry principles.
  • Industrial Relevance : Patents emphasize solvent recovery (e.g., methylene chloride) to reduce costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of Diethyl-(2-piperazin-1-yl-ethyl)-amine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

DPEA has shown potential as a candidate for developing new pharmaceuticals, particularly for neurological disorders. Its interaction with dopamine receptors (specifically D2 and D3) positions it as a possible treatment for conditions like Parkinson's disease. A study indicated that DPEA administration improved motor functions in animal models of Parkinson's disease, suggesting its neuroprotective effects.

The compound exhibits significant biological activity due to its ability to mimic natural ligands. It can bind to specific receptors and enzymes, modulating various biochemical pathways:

  • Enzyme Inhibition : DPEA has been studied for its role as an enzyme inhibitor in neuropharmacology, providing insights into mechanisms underlying neurological diseases.
  • Receptor Ligand Activity : Its affinity for dopamine receptors makes it a valuable tool in pharmacological research aimed at understanding receptor dynamics and drug interactions.

Industrial Applications

In addition to its pharmaceutical relevance, DPEA is utilized in the production of polymers and other industrial chemicals. Its properties facilitate the synthesis of complex organic molecules, making it an important intermediate in chemical manufacturing processes .

Neuroprotective Effects

A notable study focused on the neuroprotective effects of DPEA in animal models of Parkinson's disease. The results demonstrated that DPEA significantly improved locomotor activity compared to control groups, indicating its potential as a therapeutic agent.

Antioxidant Activity

Research has also highlighted the antioxidant properties of DPEA derivatives. These derivatives may help mitigate oxidative stress associated with neurodegenerative diseases, further supporting the compound's therapeutic potential.

Data Tables

Application AreaDescriptionKey Findings
PharmaceuticalPotential treatment for neurological disordersImproved motor function in Parkinson's models
Biological ResearchEnzyme inhibitors and receptor ligandsModulates biochemical pathways
Industrial ChemistryIntermediate in organic synthesisFacilitates production of complex molecules

Mechanism of Action

The mechanism of action of Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound: Diethyl-(2-piperazin-1-yl-ethyl)-amine Dihydrochloride
  • Core structure : Piperazine ring + ethyl-diethylamine backbone.
  • Functional groups : Secondary amines (piperazine), tertiary amine (diethyl group), hydrochloride salts.
  • Key properties : High polarity due to multiple amine groups; hydrochloride salts improve aqueous solubility.
Comparative Compounds:

N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine Tetrahydrochloride Core structure: Two anthracenyl hydrophobic groups + butyl linker. Key difference: Bulky anthracenyl groups reduce interaction with polyamine transporters, unlike the more compact target compound . Application: Investigated for cellular uptake but lacks transporter specificity .

Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine

  • Core structure : Azo group (-N=N-) + pyridine and diethylamine substituents.
  • Key difference : Azo group enables coordination with metals (e.g., Ag(I), Cu(II)), a feature absent in the target compound .
  • Application : Metal chelation and dye synthesis .

1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride

  • Core structure : Pyrimidine ring + piperidine-amine backbone.
  • Key difference : Pyrimidine heterocycle may enhance binding to nucleic acids or enzymes, unlike the piperazine in the target compound .

ortho-Phenylenediamine Dihydrochloride

  • Core structure : Benzene ring with two adjacent amine groups.
  • Key difference : Simpler aromatic structure; used in industrial dye production rather than biochemical research .

Physicochemical Properties

Compound Solubility (Inference) Stability Key Functional Groups
Target Compound High (dihydrochloride salt) Moderate to high Piperazine, tertiary amine
Anthracenyl Conjugates Low (bulky hydrophobic groups) Moderate Anthracenyl, primary amines
Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine Low (azo group) Light-sensitive Azo, pyridine, tertiary amine
ortho-Phenylenediamine Dihydrochloride High High Aromatic diamine

Research Findings and Limitations

  • Anthracenyl Conjugates : Demonstrated lack of polyamine transporter utilization, highlighting the importance of steric effects in drug design .
  • Deuterated DAC Dihydrochloride () : Illustrates the use of dihydrochloride salts as internal standards in analytical chemistry, a possible niche for the target compound .

Biological Activity

Diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride (DPEA) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological research and pharmacological applications. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

DPEA is synthesized through a nucleophilic substitution reaction between diethylamine and 2-chloroethylamine hydrochloride, typically in the presence of a base like sodium hydroxide. The resulting product is a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological studies .

Chemical Structure:

  • Molecular Formula: C10H23N3·2HCl
  • Molecular Weight: 258.23 g/mol

DPEA's biological activity is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety allows the compound to mimic natural ligands, facilitating binding with specific molecular targets. This interaction can modulate several biochemical pathways, including:

  • Enzyme Inhibition: DPEA has been utilized in studies focusing on enzyme inhibitors, particularly in the context of neuropharmacology.
  • Receptor Ligand Activity: It acts as a ligand for dopamine receptors (D2 and D3), which are crucial in the treatment of Parkinson's disease and other neurological disorders .

Neuropharmacological Effects

DPEA has been investigated for its potential neuroprotective properties. Research indicates that compounds with similar structures exhibit significant agonist activity at D2 and D3 receptors. For instance, studies have shown that modifications to piperazine derivatives can enhance their affinity and selectivity for these receptors, which are pivotal in managing conditions like Parkinson's disease .

Table 1: Binding Affinity of Piperazine Derivatives

CompoundK_i (nM) D2K_i (nM) D3Selectivity (D2/D3)
DPEA57.71.2147.7
Compound A4.890.4012.22
Compound B3.740.1919.68

Case Studies

  • Study on Neuroprotective Effects:
    A study explored the effects of DPEA on locomotor activity in animal models of Parkinson's disease. The results indicated that DPEA administration significantly improved motor function compared to control groups .
  • Antioxidant Activity:
    Another investigation highlighted the antioxidant properties of DPEA derivatives, suggesting that they may mitigate oxidative stress associated with neurodegenerative diseases .

Research Applications

DPEA is not only important in academic research but also holds potential for pharmaceutical development:

  • Pharmaceutical Development: Its ability to interact with dopamine receptors positions DPEA as a candidate for new treatments targeting Parkinson's disease.
  • Enzyme Studies: The compound serves as a valuable tool in studying enzyme mechanisms and developing inhibitors for various biological pathways .

Q & A

Q. What are the recommended synthetic routes for preparing diethyl-(2-piperazin-1-yl-ethyl)-amine dihydrochloride, and how do reaction parameters influence yield?

Methodological Answer:

  • Stepwise Alkylation and Quenching : A common approach involves alkylation of piperazine derivatives with chloroethylamine intermediates, followed by acid quenching to form the dihydrochloride salt. For example, lithiated intermediates (e.g., using lithium bis(trimethylsilyl)amide) can react with electrophiles, followed by HCl treatment to precipitate the salt .
  • AI-Driven Synthesis Planning : Tools leveraging databases like Reaxys or Pistachio can propose one-step routes by scoring precursor relevance and plausibility. Parameters such as solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios of amines to alkylating agents critically affect yield .
Method Key Parameters Yield Range Reference
Alkylation-QuenchingSolvent (THF/EtOAc), 0°C, HCl gas60–75%
AI-Predicted One-StepPrecursor scoring, model: Reaxys40–68%

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Quantitative NMR (qNMR) : Use deuterated solvents (D₂O or DMSO-d₆) and internal standards (e.g., ethyl paraben) to quantify purity. Relaxation delays ≥5×T₁ (spin-lattice relaxation time) ensure accurate integration of amine proton signals .
  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients resolve impurities. MS detection in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.2) .

Q. How does the dihydrochloride form enhance stability compared to the hydrochloride form?

Methodological Answer:

  • pH Buffering : The dihydrochloride salt provides stronger buffering capacity in aqueous solutions, maintaining stability across pH 4–6, which is critical for biological assays .
  • Hygroscopicity : Dihydrochloride salts generally exhibit lower moisture absorption than monohydrochlorides, reducing degradation during storage. Store at -20°C in desiccated, amber vials .
Property Dihydrochloride Hydrochloride Reference
Aqueous Stability>6 months (pH 4–6)3–4 months
HygroscopicityLowModerate

Advanced Research Questions

Q. What biochemical pathways are influenced by piperazine-containing compounds like this compound?

Methodological Answer:

  • Receptor Modulation : Piperazine derivatives interact with serotonin (5-HT₃) and dopamine receptors. Use radioligand binding assays (³H-labeled antagonists) to quantify affinity (Kᵢ values) .
  • Enzyme Inhibition : Assess inhibition of monoamine oxidases (MAOs) via fluorometric assays with kynuramine as a substrate. IC₅₀ values correlate with structural modifications to the piperazine ring .

Q. How should researchers resolve contradictions in reported synthesis yields for this compound?

Methodological Answer:

  • Parameter Optimization : Systematically vary reaction parameters (e.g., solvent: DMF vs. THF, temperature: 0°C vs. RT) using design-of-experiment (DoE) software. Analyze variance (ANOVA) to identify critical factors .
  • Impurity Profiling : Compare HPLC traces of low-yield batches to identify side products (e.g., over-alkylated amines). Use preparative HPLC to isolate and characterize impurities .

Q. What strategies optimize reaction conditions for scaling up synthesis while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Monitor reaction progress via in-situ IR for amine peak disappearance .
  • Flow Chemistry : Implement continuous-flow reactors with residence time <10 minutes to reduce over-alkylation. Use inline pH probes to trigger immediate HCl quenching .

Q. How can researchers validate the compound’s interaction with cellular receptors in vitro?

Methodological Answer:

  • Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant receptors immobilized on magnetic beads. Calculate Kd using Scatchard plots .
  • Calcium Flux Assays : Transfect HEK293 cells with target receptors (e.g., GPCRs) and use Fura-2 AM dye to monitor intracellular Ca²⁺ changes upon compound addition .

Q. What advanced methods ensure batch-to-batch consistency in purity for pharmacological studies?

Methodological Answer:

  • qNMR with CRM : Use certified reference materials (CRMs) like p-nitrotoluene for absolute quantification. Report purity as mol% ± expanded uncertainty (k=2) .
  • DSC/TGA Analysis : Differential scanning calorimetry (DSC) detects polymorphic shifts, while thermogravimetric analysis (TGA) confirms salt stoichiometry (2:1 HCl ratio) .
Technique Parameter Measured Acceptance Criteria Reference
qNMRPurity (mol%)≥98.0%
DSCMelting point (decomposition)220–225°C (sharp peak)

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